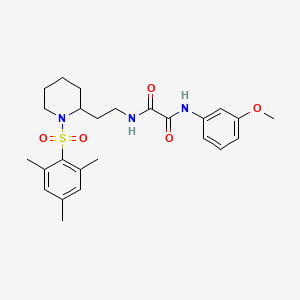

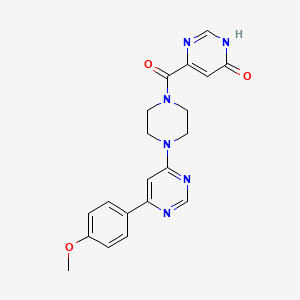

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound that has been extensively studied for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazolidine derivatives and their synthesis, molecular structure, and antimicrobial activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the formation of the thiazolidine ring by condensing thiazole with various aldehydes or ketones. In the first paper, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity . The synthesis process involved the use of synthetic intermediates, which exhibited good antimicrobial activities. This suggests that the synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide might also involve similar intermediates and could potentially exhibit antimicrobial properties.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial in determining their biological activity. The relationship between the antimicrobial activity and molecular properties of the synthesized compounds was elucidated in the first paper . Docking studies were performed to understand the interaction between the compounds and the target. This implies that the molecular structure of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide could also be analyzed using computational methods to predict its biological activity.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The papers do not provide specific reactions for the compound , but they do mention the synthesis and testing of related compounds. For instance, the second paper discusses the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives and their testing for antiallergy activity . This indicates that the compound may also be amenable to similar chemical reactions, which could modify its biological activity or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, can influence their biological activity and pharmacokinetic profile. The third paper mentions the characterization of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives by chromatographic and spectrometric methods, and elemental analysis . These methods could also be applied to determine the physical and chemical properties of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide, which would be essential for its development as a potential therapeutic agent.

Applications De Recherche Scientifique

Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing the structural diversity achievable within this compound class. The synthesis involved reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, proceeding through various intermediates to yield the final products, which were characterized using 1H NMR, IR, and Mass spectral data (Spoorthy et al., 2021).

Similarly, Başoğlu et al. (2013) reported on the microwave-assisted synthesis of hybrid molecules containing thiophene moieties, further highlighting the synthetic versatility of these compounds. The study included the preparation of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various heterocyclic nuclei including 1,3-thiazole, and evaluated their biological activities (Başoğlu et al., 2013).

Biological Activities

The biological activities of thiazole and thiophene derivatives have been a significant focus of research, with studies examining their potential as antimicrobial, anticancer, and other therapeutic agents.

Ahmed (2007) explored the synthesis of antibiotic and antibacterial drugs using thiazole derivatives, demonstrating the potential medical applications of these compounds. The study synthesized various derivatives and tested their biological activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which were evaluated for antimicrobial and antifungal activities against a range of bacterial and fungal species. This study underscores the antimicrobial potential of thiazole and thiophene compounds (Alhameed et al., 2019).

Anticancer and Antimicrobial Potential

Incerti et al. (2017) synthesized a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activity against various bacterial and fungal species, including human pathogens and food-contaminating species. The study revealed potent antimicrobial activities for some compounds, with elucidation of the relationship between molecular properties and antimicrobial activity (Incerti et al., 2017).

Abdel-Motaal et al. (2020) utilized a thiophene-incorporated thioureido substituent as a precursor for synthesizing new heterocycles, evaluating their anticancer activity against the HCT-116 human cancer cell line. This study highlights the anticancer potential of thiophene derivatives (Abdel-Motaal et al., 2020).

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c17-10-6-20-13(19)16(10)4-3-14-11(18)12-15-8(7-22-12)9-2-1-5-21-9/h1-2,5,7H,3-4,6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUZKUPFEZHNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)

![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)

![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)

![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)